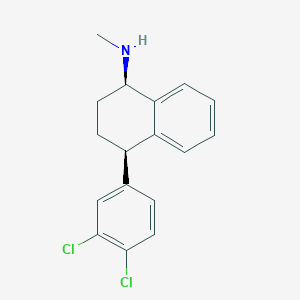

(1R,4R)-SERTRALINE HCL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-SJKOYZFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401036448 | |

| Record name | cis-(-)-Sertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665111 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79617-98-4 | |

| Record name | Sertraline, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(-)-Sertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERTRALINE, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVO48CMI7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Chiral Resolution of 1r,4r Sertraline Hcl

Advances in Enantioselective Synthetic Methodologies for Sertraline (B1200038)

The enantioselective synthesis of sertraline, aiming to produce a single desired enantiomer, offers a more efficient and environmentally friendly alternative to the resolution of racemic mixtures. Various strategies have been developed to introduce the key chiral centers at the C1 and C4 positions of the tetraline core.

Asymmetric Reduction Approaches

Asymmetric reduction of a prochiral ketone precursor, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, is a common strategy to establish the desired stereochemistry at the C1 position. researchgate.netresearchgate.net This approach often utilizes chiral catalysts to control the facial selectivity of the hydride attack on the carbonyl group.

One notable method involves the use of a recoverable dendrimeric-supported prolinol as a catalyst for the asymmetric reduction of tetralones, which has been applied to the enantioselective synthesis of (+)-sertraline. researchgate.net Another approach employed ketoreductases (KREDs) for the bioreduction of the racemic tetralone, achieving excellent enantioselectivity (>99% ee) and a high diastereomeric ratio (99:1). researchgate.net The resulting (S,S)-alcohol can then be oxidized to the enantiopure (S)-ketone, a direct precursor to sertraline. researchgate.net

| Catalyst/Reagent | Substrate | Key Outcome | Reference |

| Dendrimeric supported prolinol | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | Enantioselective synthesis of (+)-sertraline | researchgate.net |

| Ketoreductases (KREDs) | Racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | (1S,4S)-alcohol with >99% ee and 99:1 dr | researchgate.net |

| (R)-(+)-2-methyl-CBS-oxazaborolidine | Racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | Kinetic resolution to yield enantiopure ketone | thieme-connect.com |

Asymmetric Arylation Strategies

Asymmetric arylation methods introduce the 3,4-dichlorophenyl group at the C4 position in a stereocontrolled manner. A notable example is the nickel-catalyzed asymmetric Negishi arylation of racemic secondary benzylic electrophiles. nih.govmit.edu This method has been successfully applied to a gram-scale synthesis of (S)-sertraline tetralone, a key precursor, with high enantiomeric excess. nih.govmit.edu The process involves the enantioconvergent cross-coupling of a racemic benzylic electrophile with an arylzinc reagent in the presence of a chiral nickel/bis(oxazoline) catalyst. nih.govmit.edu

Another approach involves the rhodium-catalyzed asymmetric allylic arylation, which has been utilized in the synthesis of (+)-sertraline. researchgate.net This strategy allows for the enantioconvergent coupling of acyclic allylic systems with boronic acids. researchgate.net

| Catalyst System | Reaction Type | Key Intermediate | Enantiomeric Excess (ee) | Reference |

| Nickel/Bis(oxazoline) | Asymmetric Negishi Arylation | (S)-sertraline tetralone | 92% | nih.govmit.edu |

| Rhodium/Chiral Ligand | Asymmetric Allylic Arylation | Diarylbutanoate precursor | Not specified | researchgate.net |

Construction of Functionalized Tetraline Frameworks

Several synthetic strategies focus on the construction of the core tetraline ring with the desired stereochemistry already in place. One such method involves a homo-Nazarov cyclization of phenylcyclopropanes to access 4-phenyl-β-keto-α-tetralones, which are precursors to sertraline. researchgate.net

A formal asymmetric synthesis of (+)-sertraline has been achieved through the intermolecular C-H insertion chemistry of phenyldiazoacetates catalyzed by dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate). acs.org This reaction, when applied to cyclohexadienes, leads to the asymmetric synthesis of diarylacetates, which can be further elaborated to the sertraline framework. acs.org

Utilization of Chiral Starting Materials

The use of readily available chiral starting materials provides a direct route to enantiomerically pure sertraline precursors. One patented process describes the synthesis of the desired ketimine intermediate starting from the optically pure (+) enantiomer of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. epo.orggoogle.comgoogle.com This approach eliminates the need for a final resolution step. epo.orggoogle.comgoogle.com

Another strategy involves the stereoselective amination of chiral benzylic ethers using chlorosulfonyl isocyanate. This method was applied to the total synthesis of (+)-sertraline starting from 1-naphthol, where a key step is the kinetic resolution of a racemic ketone precursor. thieme-connect.comacs.org

| Chiral Starting Material/Precursor | Key Transformation | Overall Yield | Reference |

| Optically pure (+)-tetralone | Condensation with monomethylamine | Not specified | epo.orggoogle.comgoogle.com |

| Racemic ketone resolved with (R)-(+)-2-methyl-CBS-oxazaborolidine | Stereoselective amination of resulting chiral benzylic ether | 19% | thieme-connect.comacs.org |

| 1,2-dihydronaphthalen-1(R)-ol | Silylation, bromination, and palladium-catalyzed arylation | Not specified | drugfuture.com |

Intramolecular Nucleophilic Addition to Imine Approaches

An efficient enantioselective synthesis of sertraline has been developed utilizing a novel intramolecular nucleophilic addition to an imine. acs.orgnih.govacs.org This key step involves the stereoselective anionic ring closure of an iodoimine precursor, which is formed from an aldehyde and methylamine. acs.orgnih.govacs.org The stereocenter at C4 is established earlier in the synthesis via a conjugate addition of an arylmagnesium bromide to a chiral imide. acs.orgacs.org This method results in the formation of sertraline as a single diastereoisomer. acs.org

Pfizer has also developed a methodology involving the intramolecular nucleophilic addition to N-acylimines, which was successfully applied to the synthesis of the racemic form of sertraline. nih.gov

Kinetic Resolution Techniques for Sertraline Precursors and Diastereomers

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent.

A notable example is the kinetic resolution of N-methyl imines of 4-substituted tetralones through hydrosilylation with a chiral titanocene (B72419) catalyst. acs.org This process yields unreacted ketone with high enantiomeric excess and the corresponding amine product with high diastereomeric and enantiomeric purity, demonstrating its utility in the synthesis of sertraline. acs.org

Furthermore, dynamic kinetic resolution (DKR) has been employed in a chemoenzymatic approach to sertraline. thieme-connect.comacs.org This process combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.orgunipd.it A formal synthesis of sertraline has been demonstrated using an enzyme- and ruthenium-catalyzed dynamic kinetic asymmetric transformation of a racemic diol mixture. thieme-connect.com

The commercial production of sertraline has historically relied on the classical resolution of the racemic amine with a chiral resolving agent, such as D-(-)-mandelic acid. acs.orgnih.gov This process forms diastereomeric salts that can be separated by crystallization due to their different solubilities. nih.govresearchgate.netacs.org The less soluble diastereomeric salt of the desired (1S,4S)-sertraline with (R)-mandelic acid can be isolated, and the undesired isomers can potentially be racemized and recycled. nih.govacs.org The chiral discrimination mechanism in this resolution process has been studied, highlighting the importance of intermolecular interactions like hydrogen bonding and van der Waals forces in the crystal packing of the diastereomeric salts. nih.govresearchgate.net

| Resolution Technique | Substrate | Chiral Agent/Catalyst | Key Feature | Reference |

| Kinetic Resolution (Hydrosilylation) | N-methyl imine of 4-substituted tetralone | Chiral titanocene catalyst | High ee of unreacted ketone and high de/ee of amine product | acs.org |

| Dynamic Kinetic Resolution | Racemic cis/trans diol | Enzyme (lipase) and Ruthenium catalyst | Theoretically quantitative yield of desired enantiomer | thieme-connect.com |

| Classical Resolution (Diastereomeric Salt Formation) | Racemic sertraline | D-(-)-mandelic acid | Separation based on differential solubility of diastereomeric salts | acs.orgnih.gov |

| Diastereomeric Salt Formation | (S,S)-Sertraline | L- and D-tartaric acid | Formation of non-isostructural phases with different solubilities | researchgate.netrsc.org |

Process Optimization for Stereoselective Production of Sertraline and its Enantiomers

The synthesis of sertraline is complicated by the presence of two chiral centers, which gives rise to four possible stereoisomers: the cis enantiomers (1S,4S) and (1R,4R), and the trans enantiomers (1S,4R) and (1R,4S). nih.govnih.gov The therapeutically active isomer is (1S,4S)-sertraline, making the control of stereochemistry a critical aspect of its production. nih.govnih.gov The other stereoisomers, including (1R,4R)-sertraline HCl, are considered impurities. nih.govnih.gov Consequently, process optimization focuses on maximizing the yield of the desired (1S,4S) isomer while minimizing the formation of the other three. Key strategies include stereoselective synthesis, chiral resolution of racemates, and the recycling of unwanted isomers.

Initial synthetic routes often lead to a racemic mixture of the cis and trans isomers. google.com The cis and trans isomers can be separated by methods like fractional crystallization. google.com The primary challenge then becomes the separation of the cis-racemate, a mixture of (1S,4S)-sertraline and (1R,4R)-sertraline. The commercial production of sertraline has historically relied on the resolution of this racemic mixture using a chiral resolving agent, most commonly D-(−)-mandelic acid. acs.orggoogle.com This process involves treating the cis-racemate free base with the optically active acid to form diastereomeric salts, one of which is less soluble and precipitates, allowing for separation. google.com

Research Findings on Synthesis and Resolution:

In the realm of chiral resolution, advanced techniques have been developed for both analytical and preparative-scale separation of sertraline's stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a prominent method. nih.gov For instance, a direct enantio-, diastereo-, and chemo-selective HPLC method was developed using a CSP based on amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) under reversed-phase conditions, allowing for the resolution of all stereoisomers in a single run of less than 15 minutes. nih.gov Another validated method uses an amylase-based Chiralpak AD-H column, achieving superior resolution between the (1S,4S) and (1R,4R) enantiomers. rasayanjournal.co.in

The table below summarizes various chromatographic and resolution techniques investigated for separating sertraline stereoisomers.

Table 1: Optimized Techniques for Chiral Resolution of Sertraline Isomers

| Technique | Chiral Selector / Stationary Phase | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Classical Resolution | D-(−)-mandelic acid | Formation of diastereomeric salts followed by fractional crystallization. | A common and scalable method for industrial production. google.comresearchgate.net | google.comresearchgate.net |

| Classical Resolution with Chiral Ionic Liquid | D-mandelic acid chiral ionic liquid | Reaction with racemic sertraline at 50°C, followed by crystallization from ethanol. | Yield of 80% for (1S,4S)-sertraline HCl with ≥98.0% optical purity. google.com | google.com |

| HPLC | Amylose tris(3-chloro-5-methylphenylcarbamate) (Chiralpak IG-3) | Reversed-phase HPLC; single run analysis. | Baseline resolution of all stereoisomers in under 15 minutes. nih.gov | nih.gov |

| HPLC | Amylase-based Chiralpak AD-H column | Normal phase HPLC; mobile phase of hexane (B92381), isopropyl alcohol, ethanol, and diethyl amine. | High resolution (USP resolution > 7.5) between cis-enantiomers. rasayanjournal.co.in | rasayanjournal.co.in |

| Countercurrent Chromatography (CCC) | Hydroxypropyl-β-cyclodextrin | Biphasic solvent system (n-hexane/phosphate (B84403) buffer); reverse phase and recycling elution modes. | Achieved stereoselectivity of 1.404 for cis-sertraline enantiomers. nih.govresearchgate.net | nih.govresearchgate.net |

| Micellar Electrokinetic Chromatography (MEKC) | Hydroxypropyl-β-cyclodextrin and sodium deoxycholate | Buffer at pH 11.5; 25 kV voltage; 20°C temperature. | Optimized separation of all four stereoisomers. researchgate.net | researchgate.net |

Process Optimization via Isomer Recycling:

A significant advancement in process optimization is the development of methods to recycle the unwanted stereoisomers, such as (1R,4R)-sertraline, trans-(1S,4R), and trans-(1R,4S). google.com This converts waste streams into the desired product, dramatically improving the asymptotic yield of the process. One patented process involves converting the unwanted stereoisomers into an imine form of sertraline. google.comgoogle.com The (1R,4R) and (1S,4R) isomers are converted to the (4R)-imine, which can then be subjected to base-catalyzed isomerization to produce a racemic mixture of the (4R)- and (4S)-imine forms. google.comgoogle.com This racemic imine is then reduced, for example by catalytic hydrogenation, to produce a mixture of all four stereoisomers, but with an enrichment of the cis isomers. google.com The resulting mixture re-enters the separation and resolution process. google.com

One study demonstrated this racemization and isomerization process by treating (1S,4S)-sertraline with a catalyst, resulting in a mixture of all four isomers. The findings are detailed in the table below.

Table 2: Isomer Distribution after Catalytic Isomerization of (1S,4S)-Sertraline

| Isomer | Chemical Name | Percentage in Final Mixture |

|---|---|---|

| cis-(1S,4S) | (1S,4S)-N-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | 32.7% |

| cis-(1R,4R) | (1R,4R)-N-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | 23.7% |

| trans-(1R,4S) | (1R,4S)-N-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | 18.9% |

| trans-(1S,4R) | (1S,4R)-N-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | 24.7% |

(Data sourced from a specific experiment involving heating (1S,4S)-sertraline with potassium iodide, [IrCp*Cl₂]₂, and tetrabutylammonium (B224687) hydroxide (B78521) in toluene. chemicalbook.com)

Pharmacodynamics of 1r,4r Sertraline Hcl: Molecular and Cellular Mechanisms

Primary Mechanism of Action: Selective Serotonin (B10506) Transporter (SLC6A4) Inhibition by (1R,4R)-Sertraline HCl

This compound, like its more clinically utilized stereoisomer (1S,4S)-Sertraline, primarily functions as a selective serotonin reuptake inhibitor (SSRI) drugbank.comnih.govclinpgx.orgnih.govwww.nhs.ukwikipedia.orgwww.nhs.uk. Its main mechanism of action involves binding to the serotonin transporter protein (SERT), which is encoded by the SLC6A4 gene nih.govclinpgx.orggenomind.comgenesight.com. This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling activity genomind.comgenesight.com. By inhibiting this reuptake process, this compound effectively increases the concentration of serotonin available in the synapse, thereby enhancing serotonergic neurotransmission drugbank.com.

Serotonin Reuptake Inhibition Potency and Selectivity of the (1R,4R) Enantiomer

While both the (1S,4S) and (1R,4R) enantiomers of sertraline (B1200038) inhibit serotonin reuptake, the (1S,4S) isomer is recognized as the more potent and clinically effective form nih.govclinpgx.orgnih.gov. However, the (1R,4R) enantiomer also demonstrates the ability to inhibit the reuptake of serotonin nih.govclinpgx.org. During the synthesis of sertraline, the (1R,4R) enantiomer can be formed as a potential impurity rjptonline.org. Research has highlighted the stereoselectivity of sertraline's actions, with different isomers exhibiting varying potencies and effects nih.govnih.gov. For instance, in the trans isomeric form of sertraline, the (+)-1R,4S-enantiomer is a potent inhibitor of serotonin, dopamine (B1211576), and norepinephrine (B1679862), while the (-)-1S,4R-enantiomer is more selective for norepinephrine inhibition nih.gov. The cis isomer used in therapy, (+)-cis-1S,4S, is highly selective for serotonin uptake inhibition nih.gov.

Effects on Synaptic Serotonin Concentrations and Receptor Signaling

The inhibition of the serotonin transporter by this compound leads to an increased concentration of serotonin in the synaptic cleft drugbank.com. This elevated level of serotonin results in enhanced activation of postsynaptic serotonin receptors drugbank.comnih.gov. The prolonged presence of serotonin in the synapse is believed to be the primary driver of the therapeutic effects observed with SSRIs drugbank.com. Over time, this sustained increase in serotonergic signaling can lead to adaptive changes in the brain, including the downregulation of certain serotonin receptors, which may contribute to the therapeutic timeline of these compounds hres.ca. Studies have shown that chronic administration of sertraline can lead to the desensitization of 5-HT1A autoreceptors, which may further contribute to its therapeutic effects frontiersin.org.

Modulation of Other Neurotransmitter Systems by this compound

Beyond its primary action on the serotonin system, sertraline, including its (1R,4R) enantiomer, exhibits some activity at other neurotransmitter transporters, albeit with lower affinity compared to its action on SERT.

Dopamine Reuptake Inhibition Capacity

Sertraline is unique among many SSRIs for its discernible, albeit relatively weak, inhibition of the dopamine transporter (DAT) nih.govwikipedia.orgmaastrichtuniversity.nlpsychopharmacologyinstitute.com. This action leads to an increase in extracellular dopamine concentrations wikipedia.orgresearchgate.net. While its affinity for DAT is significantly lower than for SERT, this dopaminergic activity is thought to contribute to some of its clinical effects wikipedia.orgmaastrichtuniversity.nlpsychopharmacologyinstitute.com. Studies have shown that sertraline can increase extracellular dopamine levels in key brain regions like the nucleus accumbens and striatum researchgate.net. This property distinguishes it from other SSRIs and may be related to some of its unique clinical characteristics nih.govmaastrichtuniversity.nl.

| Transporter | Relative Inhibition |

|---|---|

| Serotonin (SERT) | High |

| Dopamine (DAT) | Low to Moderate |

| Norepinephrine (NET) | Low |

Influence on Glutamate (B1630785) and GABA Cycling in Neurons

Research indicates that sertraline can also influence the cycling of glutamate and GABA, the primary excitatory and inhibitory neurotransmitters in the brain, respectively nih.govclinpgx.org. The interplay between the serotonin system and the GABAergic and glutamatergic systems is complex nih.gov. Studies have shown that SSRI treatment can lead to changes in GABA and glutamate levels in various brain regions nih.govresearchgate.netresearchgate.netdiscovery.csiro.au. While the direct mechanisms are still being elucidated, it is understood that serotonin can modulate the activity of both GABAergic and glutamatergic neurons nih.gov. Some research suggests that SSRIs may increase GABA levels, which could contribute to their therapeutic effects nih.gov. The accumulation of extracellular glutamate has been observed in some conditions, and it's thought that SSRIs might help to regulate this by influencing the glutamate-glutamine cycle nih.gov.

Insufficient Data for Specific this compound Receptor Binding Profile

Following a comprehensive search of scientific literature and pharmacological databases, it has been determined that there is insufficient publicly available data to construct a detailed article on the receptor binding profile of the specific stereoisomer this compound as requested.

Sertraline possesses two chiral centers, resulting in four distinct stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S). The vast majority of published research focuses on the clinically approved and therapeutically active (+)-cis-(1S,4S)-sertraline enantiomer. While some literature notes that other isomers, including (1R,4R)-sertraline, exhibit pharmacological activity, such as the inhibition of serotonin reuptake, specific and quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for the (1R,4R) isomer across a broad range of neurotransmitter receptors are not available in the reviewed sources.

The user's request mandated a strict focus solely on the (1R,4R) isomer and required detailed, scientifically accurate content, including data tables, for its affinity at specific adrenergic, cholinergic, GABAergic, dopaminergic, histaminergic, and serotonergic receptors. Without primary research data detailing these specific interactions for the (1R,4R) isomer, generating the requested content would not be possible without resorting to speculation or improperly substituting data from the distinct (1S,4S) isomer, which would be scientifically inaccurate and violate the explicit constraints of the request.

Therefore, the article focusing solely on the pharmacodynamics and specific receptor binding profiles of this compound cannot be generated at this time.

Receptor Binding Profiles of this compound

Investigation of Sigma-1 Receptor Affinity and Clinical Relevance

This compound displays a notable affinity for sigma-1 receptors, which are unique intracellular proteins located primarily at the endoplasmic reticulum. drugbank.comdrugbank.com This interaction is considered a secondary pharmacological action, distinct from its primary mechanism of serotonin reuptake inhibition. Among several selective serotonin reuptake inhibitors (SSRIs), sertraline demonstrates a moderate to high affinity for these receptors. nih.govresearchgate.net

The binding affinity of various SSRIs for the sigma-1 receptor has been compared in multiple studies. The generally accepted order of affinity, from highest to lowest, is as follows:

Fluvoxamine > Sertraline > Fluoxetine (B1211875) > Escitalopram (B1671245) > Citalopram >> Paroxetine (B1678475) nih.govresearchgate.net

| Compound | Relative Affinity for Sigma-1 Receptor |

|---|---|

| Fluvoxamine | Highest |

| This compound | High |

| Fluoxetine | Moderate |

| Escitalopram | Moderate |

| Citalopram | Moderate |

| Paroxetine | Very Low |

Chronic Administration Effects on Brain Receptor Regulation

Downregulation of Brain Norepinephrine Receptors

Chronic administration of this compound has been shown in animal studies to induce a downregulation of norepinephrine receptors in the brain, specifically the beta-adrenergic receptor subtype. drugbank.comnih.govnih.gov This adaptive change is not an immediate effect but rather develops over a period of sustained treatment. The mechanism underlying this change is believed to be a reduction in the total number of beta-adrenergic receptors (Bmax), rather than a change in their binding affinity (Kd) for norepinephrine. nih.govnih.gov

This regulatory effect on the noradrenergic system is thought to be linked to sertraline's primary action on the serotonin system. Studies have demonstrated that enhancing serotonergic transmission facilitates the downregulation of beta-adrenoceptors. nih.gov For example, the co-administration of sertraline with a serotonin agonist (quipazine) or a serotonin releaser (norfenfluramine) resulted in a significant downregulation of beta-adrenoceptors at doses where neither agent was effective alone. nih.govnih.gov These findings suggest that the increased serotonergic activity resulting from chronic sertraline treatment plays a crucial role in modulating the sensitivity of the norepinephrine receptor system. nih.gov

| Parameter | Finding | Reference Study Highlight |

|---|---|---|

| Receptor Density (Bmax) | Decreased | Saturation experiments showed a reduction in the number of [3H]dihydroalprenolol binding sites in rat cortex. nih.gov |

| Binding Affinity (Kd) | No significant change | The affinity of the receptors for the radioligand remained unaffected. nih.govnih.gov |

| Functional Response | Reduced cAMP generation | Subacute sertraline administration reduced cyclic AMP generation by the norepinephrine receptor-coupled adenylate cyclase. nih.gov |

| Influence of Serotonin System | Facilitated by increased 5-HT activity | Co-administration with serotonin agonists enhanced the downregulation effect. nih.govnih.gov |

Downregulation of Brain Serotonin Receptors

The long-term administration of this compound leads to significant adaptive changes within the serotonin system itself. These changes involve the regulation of both postsynaptic serotonin receptors and the presynaptic serotonin transporter (SERT), which is the primary target of sertraline. nih.govnih.gov

One key adaptation is the desensitization and downregulation of specific serotonin receptor subtypes. Chronic sertraline treatment has been shown to induce a desensitization of 5-HT2 receptors in the rat cortex. semanticscholar.org This functional desensitization appears to involve changes in the signal transduction pathway at a point beyond the receptor binding site itself, as studies did not detect a corresponding decrease in the density of 5-HT2 binding sites after sertraline administration, unlike with some other antidepressants. semanticscholar.org

Furthermore, a crucial adaptation occurs at the presynaptic level, involving the downregulation of the serotonin transporter (SERT). nih.govnih.gov Chronic treatment with sertraline in rats leads to a substantial decrease in SERT density in brain regions such as the hippocampus. nih.gov This reduction in transporter sites is a functional downregulation and is not believed to be caused by neurotoxic effects or a decrease in the expression of the gene that codes for SERT. nih.gov

Additionally, the delayed therapeutic effect of SSRIs is often attributed to the gradual downregulation of presynaptic 5-HT1A autoreceptors. psychopharmacologyinstitute.comyoutube.com Initially, the increase in synaptic serotonin caused by SERT inhibition activates these inhibitory autoreceptors, which reduces the firing rate of serotonin neurons and serotonin release. Over time, with chronic treatment, these 5-HT1A autoreceptors become downregulated or desensitized. psychopharmacologyinstitute.com This disinhibition allows for an increased firing rate of the neuron and enhanced serotonin release into the synapse, which is hypothesized to be a key step in the onset of the therapeutic response. psychopharmacologyinstitute.comyoutube.com

Pharmacokinetics of 1r,4r Sertraline Hcl: Disposition and Metabolism

Metabolic Pathways and Metabolite Formation of (1R,4R)-Sertraline HCl

The biotransformation of sertraline (B1200038) is multifaceted, involving several key enzymatic reactions. The primary route of metabolism is N-demethylation, but other significant pathways include oxidative deamination, N-hydroxylation, and glucuronidation, leading to the formation of various metabolites hres.caclinpgx.orgdrugbank.com.

N-Demethylation to N-Desmethylsertraline: Activity and Potency

The principal metabolic pathway for sertraline is N-demethylation, which results in the formation of its main metabolite, N-desmethylsertraline nih.govnih.govuspharmacist.com. This reaction is catalyzed by a number of cytochrome P450 (CYP) enzymes nih.govresearchgate.net. While N-desmethylsertraline is an active metabolite, its pharmacological activity is substantially lower than that of the parent compound, sertraline nih.govnih.gov.

In vitro studies have demonstrated that N-desmethylsertraline is approximately 10- to 20-fold less potent as a serotonin (B10506) reuptake inhibitor compared to sertraline nih.gov. Further in vivo research supports the assessment that this metabolite does not significantly contribute to the central serotonin reuptake blockade produced by sertraline administration nih.govwikipedia.org. Consequently, N-desmethylsertraline is considered to have a negligible role in the clinical effects of sertraline nih.govwikipedia.org.

| Compound | Metabolic Pathway | Resulting Metabolite | Relative Potency (Serotonin Reuptake Inhibition) |

|---|---|---|---|

| This compound | N-Demethylation | N-Desmethylsertraline | 10- to 20-fold less potent than parent compound nih.gov |

Other Metabolic Transformations: N-Hydroxylation, Oxidative Deamination, Glucuronidation

Beyond N-demethylation, sertraline undergoes several other metabolic transformations. These pathways contribute to the formation of more water-soluble compounds that can be readily excreted from the body drughunter.com.

Oxidative Deamination: Both sertraline and its primary metabolite, N-desmethylsertraline, can be oxidatively deaminated to form a ketone metabolite nih.govnih.govhres.caclinpgx.org. This reaction is catalyzed by both CYP enzymes (CYP3A4 and CYP2C19) and monoamine oxidases (MAO-A and MAO-B) nih.govnih.gov. The resulting ketone can then undergo further hydroxylation hres.caclinpgx.org.

N-Hydroxylation: This is another initial metabolic step identified for sertraline clinpgx.orgdrugbank.com.

Glucuronidation: This is a Phase II conjugation reaction that increases the water solubility of metabolites to facilitate their elimination drughunter.com. Sertraline can be directly glucuronidated via a carbamic acid intermediate to form sertraline carbamoyl-O-glucuronide nih.govclinpgx.org. This process is catalyzed by UGT1A3, UGT1A6, UGT2B4, and UGT2B7, with UGT2B7 showing the highest rate of catalysis nih.govnih.govresearchgate.net. Additionally, metabolites formed through oxidative pathways, such as the ketone and alcohol forms, are also largely excreted as glucuronide conjugates nih.govnih.govhres.ca.

Cytochrome P450 Enzyme System Interactions with this compound

The metabolism of sertraline is mediated by a multitude of cytochrome P450 enzymes, which means that no single enzyme is responsible for more than 25-35% of its transformation to N-desmethylsertraline nih.govclinpgx.org. This multi-enzyme pathway suggests a lower risk of significant pharmacokinetic alterations due to the inhibition or genetic polymorphism of a single CYP enzyme nih.govresearchgate.netsemanticscholar.org.

Role of CYP3A4 and CYP2B6 in Primary Metabolism

In vitro studies have identified several P450 enzymes that catalyze the N-demethylation of sertraline, including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6 nih.govresearchgate.netdroracle.ai. Among these, CYP2B6 and CYP3A4 play significant roles.

CYP2B6: Research indicates that CYP2B6 contributes the most to sertraline N-demethylation researchgate.netnih.govresearchgate.net. At lower, more clinically relevant concentrations, CYP2B6 plays a more prominent role in the formation of N-desmethylsertraline nih.gov.

CYP3A4: The contribution of CYP3A4 is also notable, particularly at higher sertraline concentrations nih.govclinpgx.org. CYP3A4, along with CYP2C19, is also involved in the deamination of sertraline nih.govnih.govresearchgate.net. In vivo, the inhibition of CYP3A4 has been shown to increase serum concentrations of sertraline nih.gov.

| CYP450 Enzyme | Role in Sertraline Metabolism | Supporting Evidence |

|---|---|---|

| CYP2B6 | Major contributor to N-demethylation researchgate.netnih.govresearchgate.net | Plays a more prominent role at lower concentrations nih.gov |

| CYP3A4 | Contributes to N-demethylation (especially at high concentrations) and deamination nih.govnih.govresearchgate.net | Inhibition of CYP3A4 increases sertraline serum levels nih.gov |

Inhibitory Effects on CYP2D6 Activity

Sertraline has been shown to be an inhibitor of CYP2D6. However, its inhibitory effect is generally considered to be mild to moderate, particularly when compared to other selective serotonin reuptake inhibitors like fluoxetine (B1211875) and paroxetine (B1678475) uspharmacist.comresearchgate.netpsychopharmacologyinstitute.com. In vitro studies have reported a Ki (inhibition constant) value of 1.2 µM for sertraline's inhibition of CYP2D6 nih.gov. In clinical studies, the impact of sertraline on CYP2D6 activity appears to be related to the baseline CYP2D6 activity of the individual nih.gov. While some inhibition can be observed, it is less potent than that caused by fluoxetine and paroxetine uthscsa.edu.

Inhibitory Effects on CYP2C19 Activity and Allele-Specific Potency

Sertraline's interaction with CYP2C19 involves both its role as a substrate and as an inhibitor. Studies on its inhibitory potential have yielded mixed results, with one study finding it could inhibit S-mephenytoin 4'-hydroxylation (a CYP2C19-mediated process) by 73.3%, while another classified it as a weak inhibitor nih.gov.

The genetic polymorphism of the CYP2C19 gene is a significant determinant of sertraline's pharmacokinetic variability core.ac.ukattodiagnostics.com. Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 alleles, which affects sertraline plasma concentrations mydruggenome.org.

Poor Metabolizers (PMs): Individuals with no functional CYP2C19 alleles have greatly reduced metabolism of sertraline, leading to significantly higher plasma concentrations mydruggenome.orgnih.gov. Studies have shown that sertraline serum concentrations can be up to 2.68-fold higher in PMs compared to normal metabolizers nih.gov.

Intermediate Metabolizers (IMs): Those with one reduced-function allele also show increased sertraline exposure, with concentrations approximately 1.38-fold higher than in normal metabolizers nih.gov.

Ultrarapid Metabolizers (UMs): Patients carrying the CYP2C1917 allele, which leads to increased enzyme activity, may have slightly lower serum concentrations of sertraline, although the effect appears to be marginal nih.gov.

These findings demonstrate that the potency of CYP2C19-mediated metabolism of sertraline is allele-specific, with significant implications for drug exposure in individuals with different genetic makeups core.ac.uknih.gov.

| CYP2C19 Phenotype | Description | Impact on Sertraline Serum Concentration (vs. Normal Metabolizers) |

|---|---|---|

| Poor Metabolizer (PM) | Carries two no-function alleles | ▲ 2.68-fold higher nih.gov |

| Intermediate Metabolizer (IM) | Carries one normal/increased function and one no-function allele, or two decreased function alleles | ▲ 1.38-fold higher nih.gov |

| Normal Metabolizer (NM) | Carries two normal function alleles | Reference group |

| Ultrarapid Metabolizer (UM) | Carries two increased function alleles (17/17) | ▼ ~10% lower (marginal effect) nih.gov |

Substrate-Specific Inhibition of CYP2C9 Activity

Research indicates that sertraline's inhibitory effect on the cytochrome P450 enzyme CYP2C9 is dependent on the specific substrate being metabolized. clinpgx.orgdrugbank.com In vitro studies have demonstrated that sertraline is a moderate inhibitor of phenytoin (B1677684) hydroxylation. clinpgx.orgdrugbank.com This in vitro finding is clinically significant, as co-administration can lead to increased plasma concentrations of phenytoin in patients. clinpgx.orgdrugbank.com

Conversely, sertraline exhibits only a weak inhibitory effect on the metabolism of other CYP2C9 substrates, namely warfarin (B611796) and tolbutamide (B1681337). clinpgx.orgdrugbank.com An in vitro study investigating the inhibition of phenytoin p-hydroxylation determined an average inhibition constant (Ki) of 33 μM for sertraline.

Table 1: Substrate-Dependent Inhibition of CYP2C9 by Sertraline

| CYP2C9 Substrate | Degree of Inhibition by Sertraline | Clinical Observation |

|---|---|---|

| Phenytoin | Moderate | Can increase plasma phenytoin concentrations. clinpgx.orgdrugbank.com |

| Warfarin | Weak | No significant clinical effect on protein binding. |

| Tolbutamide | Weak | No significant clinical effect on pharmacokinetics. clinpgx.orgdrugbank.com |

Considerations for CYP1A2 Induction

The interaction between sertraline and the CYP1A2 enzyme is not fully resolved, with some studies suggesting a potential for induction. Multiple sources indicate that sertraline does not inhibit CYP1A2 activity. clinpgx.orgdrugbank.com However, there is some evidence that it may act as a CYP1A2 inducer. clinpgx.orgdrugbank.com In contrast, an in vivo study involving 21 patients and healthy volunteers treated with sertraline (mean dose of 94 mg/day) found that the treatment did not significantly alter CYP1A2 activity, as measured by the caffeine (B1668208) metabolic ratio. nih.gov Therefore, while the potential for CYP1A2 induction exists, its clinical significance remains to be firmly established.

Drug Transporter Interactions: P-Glycoprotein (ABCB1)

This compound as a Substrate for P-glycoprotein

Both sertraline and its primary metabolite, desmethylsertraline (B1148675), are substrates for the efflux transporter P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. clinpgx.orgdrugbank.com Studies have shown that both compounds bind to P-gp with high affinity. clinpgx.org As a P-gp substrate, sertraline's ability to cross cellular barriers, such as the blood-brain barrier, can be limited by this transporter's efflux activity.

This compound as an Inhibitor of P-glycoprotein

In addition to being a substrate, sertraline is also a potent inhibitor of P-glycoprotein. drugbank.comnih.gov Its inhibitory activity has been shown to be comparable to that of the well-known P-gp inhibitor quinidine. nih.gov This inhibition can affect the pharmacokinetics of other drugs that are P-gp substrates.

An in vivo study in mice investigating the effect of sertraline on the brain accumulation of the P-gp substrate digoxin (B3395198) revealed a complex, biphasic pattern of inhibition. droracle.ainih.gov

Table 2: In Vivo Effects of Sertraline on P-glycoprotein Activity at the Blood-Brain Barrier (Substrate: Digoxin)

| Time After Sertraline Administration | Effect on Digoxin Brain Accumulation | Implied P-gp Activity |

|---|---|---|

| 5 minutes | Increased | Inhibition |

| 60 minutes | Reduced (compared to control) | Stimulation |

| 240 minutes | Increased | Inhibition |

Data sourced from an in vivo study in mice. droracle.ainih.gov

This biphasic effect—an initial potent inhibition followed by a transient stimulation and then a later return to inhibition—suggests a complex regulatory interaction between sertraline and P-gp at biological barriers. droracle.ainih.gov While this interaction has been demonstrated, some sources suggest it may not always result in clinical effects. clinpgx.orgdrugbank.com

Excretion Pathways of this compound and its Metabolites

Sertraline is extensively metabolized before elimination, with very low concentrations of the unchanged drug being recovered from urine. clinpgx.org The primary routes of metabolism include N-demethylation to form desmethylsertraline, as well as oxidative deamination, N-hydroxylation, and subsequent glucuronide conjugation. drugbank.com Since sertraline is heavily metabolized, the excretion of the unchanged drug in urine is a minor elimination pathway; however, 12-14% of unchanged sertraline is excreted in the feces. drugbank.com

Biliary Excretion of Metabolites

The role of biliary excretion is a significant factor in the elimination of sertraline metabolites in animal models. Studies in bile duct-cannulated rats and dogs demonstrated that bile is the major route of elimination in both species. wellnessresources.com In these animal models, glucuronide conjugates of sertraline metabolites, including sertraline carbamic acid glucuronide and α-hydroxy ketone diastereomers, accounted for a substantial portion of the excreted radiolabel in the bile. wellnessresources.com

While these animal studies are informative, the precise quantitative contribution of biliary excretion of metabolites in humans is not as clearly defined in the literature. It is known that sertraline metabolites undergo glucuronidation, a process that typically facilitates biliary and renal excretion. clinpgx.orgdrugbank.com The finding that a portion of the parent drug is found in feces suggests that some biliary excretion does occur in humans. drugbank.com However, specific data on the percentage of sertraline metabolites eliminated via the biliary pathway in humans remains limited.

Urinary Excretion of Unchanged Drug and Metabolites

The elimination of this compound and its metabolites occurs through multiple pathways, with renal excretion playing a significant role in the clearance of its metabolic products. Following administration, sertraline undergoes extensive metabolism in the liver. Studies have shown that over a 9-day period, approximately 40-45% of the administered radioactive dose of sertraline is recovered in the urine. fda.gov Notably, unchanged sertraline is not detectable in the urine, indicating that the parent compound is almost completely metabolized before renal clearance. fda.gov The primary metabolite found in urine is α-hydroxy sertraline, which is excreted after undergoing glucuronide conjugation. nih.gov This extensive metabolic process underscores the liver's primary role in the biotransformation of sertraline prior to its ultimate excretion by the kidneys. The determination of sertraline and its metabolites in urine can provide valuable information for monitoring treatment, especially in cases of adverse reactions or lack of therapeutic response. researchgate.netconsensus.appresearchgate.net

Fecal Excretion of Unchanged Drug and Metabolites

Fecal excretion is another major route for the elimination of this compound and its metabolites. Research indicates that within a 9-day timeframe following administration, about 40-45% of the administered radioactive dose can be found in the feces. fda.gov Unlike urinary excretion, a portion of the drug is eliminated in its original form through this route. Specifically, between 12-14% of the fecal content consists of unchanged sertraline. fda.gov The remainder is composed of various metabolites. The significant biliary excretion of metabolites contributes to this fecal elimination pathway. hres.ca This highlights that a substantial part of both the metabolized and unmetabolized drug is cleared from the body via the gastrointestinal tract.

Pharmacogenetic Influences on this compound Disposition

The disposition of this compound is significantly influenced by genetic variations in enzymes and transporters involved in its metabolism and distribution. These pharmacogenetic factors can lead to interindividual differences in drug exposure and clinical outcomes.

Impact of CYP2C19 Genetic Variants on Metabolism and Clinical Response

The cytochrome P450 2C19 (CYP2C19) enzyme is a key component in the metabolism of sertraline. mydruggenome.org Genetic polymorphisms in the CYP2C19 gene can lead to different metabolic phenotypes, which in turn affect the plasma concentrations of sertraline and its clinical effects. Individuals can be classified into several metabolizer groups based on their CYP2C19 genotype:

Poor Metabolizers (PMs): These individuals have two non-functional alleles, leading to greatly reduced metabolism of sertraline. mydruggenome.org Studies have shown that CYP2C19 PMs have significantly higher serum concentrations of sertraline compared to normal metabolizers (NMs). nih.govresearchgate.net One study reported a 2.68-fold higher sertraline serum concentration in PMs compared to NMs. nih.gov This increased exposure can heighten the risk of side effects. mydruggenome.org

Intermediate Metabolizers (IMs): IMs possess one normal function allele and one no-function allele, or one increased function allele and one no-function allele, resulting in reduced sertraline metabolism compared to NMs. mydruggenome.org Research has demonstrated that IMs exhibit a 1.38-fold higher sertraline serum concentration than NMs. nih.gov This can also increase the likelihood of experiencing adverse drug reactions. researchgate.net

Normal Metabolizers (NMs): With two normal function alleles, NMs have a standard metabolic rate for sertraline. mydruggenome.org

Ultrarapid Metabolizers (UMs): UMs have two increased function alleles, leading to a faster metabolism of sertraline. mydruggenome.org This can result in lower plasma concentrations, with one study noting a marginally lower serum concentration of about -10% compared to NMs. nih.gov

| CYP2C19 Phenotype | Genotype | Impact on Sertraline Metabolism | Effect on Sertraline Serum Concentration (Compared to NMs) |

|---|---|---|---|

| Poor Metabolizer (PM) | Two no-function alleles | Greatly reduced | ▲ 2.68-fold higher nih.gov |

| Intermediate Metabolizer (IM) | One normal and one no-function allele; or one increased and one no-function allele | Reduced | ▲ 1.38-fold higher nih.gov |

| Normal Metabolizer (NM) | Two normal function alleles | Normal | Reference |

| Ultrarapid Metabolizer (UM) | Two increased function alleles | Increased | ▼ ~10% lower nih.gov |

Influence of ABCB1 Genetic Variants on Adverse Effects and Plasma Concentrations

The ABCB1 gene encodes for P-glycoprotein (P-gp), an efflux transporter that plays a role in limiting the brain's exposure to certain drugs, including sertraline. psychiatryonline.orgnih.govescholarship.org Genetic variations in ABCB1 can affect the function of this transporter, thereby influencing the efficacy and side effects of sertraline.

One significant single nucleotide polymorphism (SNP) is rs10245483 . Studies have shown that individuals who are common homozygotes for this variant tend to have a better response and experience fewer side effects when treated with sertraline. psychiatryonline.org Conversely, those with the minor allele homozygote may have a poorer response. psychiatryonline.org

Another variant, rs2032583 , has been associated with the side effects of selective serotonin reuptake inhibitors (SSRIs). snpedia.com The minor C allele of this SNP has been linked to a greater incidence of antidepressant side effects. psychiatryonline.org Although some research has suggested a connection between this variant and remission, other larger studies have not been able to confirm this association. psychiatryonline.orgsnpedia.com

| ABCB1 Variant | Genotype | Impact on Sertraline Treatment |

|---|---|---|

| rs10245483 | Common homozygote | Better response and fewer side effects with sertraline. psychiatryonline.org |

| Minor allele homozygote | Poorer response to sertraline. psychiatryonline.org | |

| rs2032583 | Minor C allele carriers | Associated with greater antidepressant side effects. psychiatryonline.org |

Associations with Serotonin Receptor Gene Variants (HTR1A, HTR2A)

Genetic variations in serotonin receptors can also modulate the response to sertraline treatment. The HTR1A gene, which codes for the serotonin 1A receptor, contains the polymorphism rs6295 . While this variant has been studied in the context of SSRI treatment, a meta-analysis did not find a conclusive association between the HTR1A C-1019G polymorphism (rs6295) and antidepressant response. nih.gov However, some studies have noted associations between this variant and specific adverse effects, such as dizziness. frontiersin.orgresearchgate.net

The HTR2A gene, encoding the serotonin 2A receptor, has several polymorphisms that have been investigated for their impact on sertraline therapy. The rs6311 and rs6313 variants have been linked to the effectiveness of sertraline. Specifically, the rs6311A/A and rs6313T/T genotypes are considered potential markers for lower effectiveness in treating anxiety and depressive symptoms, as well as an increased risk of adverse drug reactions. nih.govresearcher.liferesearchgate.net Additionally, the rs6314C/T and rs7997012 G/G genotypes have been suggested as markers for the risk of adverse drug reactions during sertraline treatment. nih.govresearcher.liferesearchgate.net

| Gene Variant | Genotype | Association with Sertraline Treatment Outcome |

|---|---|---|

| HTR1A-rs6295 | CG genotype | Potential association with dizziness. frontiersin.orgresearchgate.net |

| HTR2A-rs6311 | A/A genotype | Possible marker of lower effectiveness and higher risk of adverse reactions. nih.govresearcher.liferesearchgate.net |

| C allele | Not associated with nausea and vomiting. clinpgx.org | |

| HTR2A-rs6313 | T/T genotype | Possible marker of lower effectiveness and higher risk of adverse reactions. nih.govresearcher.liferesearchgate.net |

| HTR2A-rs6314 | C/T genotype | Potential marker for the risk of adverse drug reactions. nih.govresearcher.liferesearchgate.net |

| HTR2A-rs7997012 | G/G genotype | Potential marker for the risk of adverse drug reactions. nih.govresearcher.liferesearchgate.net |

Role of Accessory Protein Gene Variants (REEP5)

Currently, there is a lack of available research specifically investigating the role of accessory protein gene variants, such as those in the Receptor Expression-Enhancing Protein 5 (REEP5) gene, on the disposition and pharmacokinetics of this compound. Further studies are needed to explore potential associations and their clinical significance.

Neurobiological and Clinical Effects of 1r,4r Sertraline Hcl: Research Findings

Neuroanatomical and Neurophysiological Effects

Research into the effects of (1R,4R)-Sertraline HCl has revealed significant impacts on brain structure and function. These effects can differ based on the underlying psychiatric state of the individual and are linked to the medication's influence on serotonergic pathways.

Studies have shown that this compound can induce changes in the volume of key brain regions implicated in mood and emotional regulation. In a study involving depressed patients, effective treatment with sertraline (B1200038) was associated with a significant increase in gray matter volume over time in the left dorsolateral prefrontal cortex (DLPFC). nih.govresearchgate.net This volumetric increase was directly correlated with a decrease in self-reported levels of depression, suggesting a structural change linked to clinical improvement. nih.govresearchgate.net These findings point to cortical architectural changes that may be associated with the top-down neuronal modulation of emotion. nih.gov

Research in nonhuman primates has also provided insights into how sertraline may affect brain volumes. In depressed subjects, long-term administration of sertraline led to a significant increase in the volume of the anterior cingulate cortex. sciencedaily.comwakehealth.edumdlinx.comneurosciencenews.comggztotaal.nl The anterior cingulate cortex and hippocampus are noted for having smaller volumes in depressed individuals compared to their non-depressed counterparts. sciencedaily.comwakehealth.edumdlinx.com One of the proposed mechanisms for the antidepressant effect of drugs like sertraline is the promotion of neuron growth and connectivity in these specific brain regions. sciencedaily.comwakehealth.edumdlinx.com

The neuroanatomical effects of this compound appear to vary depending on the individual's depressive state. A study conducted on nonhuman primates revealed that sertraline administration resulted in different structural brain changes in depressed versus nondepressed subjects. sciencedaily.comwakehealth.edumdlinx.comneurosciencenews.comggztotaal.nl Specifically, in depressed subjects, sertraline significantly increased the volume of the anterior cingulate cortex. sciencedaily.comwakehealth.edumdlinx.comneurosciencenews.comggztotaal.nl Conversely, in nondepressed subjects, the same treatment led to a decrease in the volume of both the anterior cingulate cortex and the hippocampus. sciencedaily.comwakehealth.edumdlinx.comneurosciencenews.comggztotaal.nl These findings suggest that the therapeutic effects of sertraline on brain structure may be specific to the pathological changes associated with depression. nih.gov

Table 1: Differential Volumetric Brain Changes with Sertraline Treatment

| Brain Region | Effect in Depressed State | Effect in Nondepressed State | Source |

|---|---|---|---|

| Anterior Cingulate Cortex | Volume Increase | Volume Decrease | sciencedaily.comwakehealth.edumdlinx.comneurosciencenews.comggztotaal.nl |

| Hippocampus | - | Volume Decrease | sciencedaily.comwakehealth.edumdlinx.comneurosciencenews.comggztotaal.nl |

| Dorsolateral Prefrontal Cortex (Human Study) | Volume Increase | Not Studied | nih.govresearchgate.net |

This compound, as a selective serotonin (B10506) reuptake inhibitor, directly modulates the central serotonergic system. Its primary mechanism involves blocking the reuptake of serotonin at the presynaptic neuronal membrane, which leads to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission. drugbank.com A key indicator of central serotonin turnover is the level of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in the cerebrospinal fluid (CSF). While direct data on CSF 5-HIAA levels specifically for this compound was not available in the provided search results, the mechanism of action of SSRIs generally leads to complex changes in the serotonin system.

Mechanistic Insights into Therapeutic Efficacy

The therapeutic effects of this compound in major depressive disorder and obsessive-compulsive disorder are primarily attributed to its potent and selective inhibition of serotonin reuptake. However, emerging research suggests a more complex pharmacological profile that may contribute to its clinical efficacy.

In major depressive disorder, the primary mechanism of this compound is the selective inhibition of the serotonin transporter (SERT), leading to increased availability of serotonin in the synapse. drugbank.com Beyond this primary action, sertraline also exhibits a weak inhibitory effect on the dopamine (B1211576) transporter (DAT). drugbank.compsychopharmacologyinstitute.com This mild dopaminergic activity is thought by some clinicians to contribute to an "activating" effect, potentially improving energy and motivation in some patients. psychopharmacologyinstitute.com However, the clinical significance of this dopamine reuptake inhibition at typical therapeutic doses remains a subject of debate. wikipedia.org

Furthermore, this compound has an affinity for sigma-1 receptors. drugbank.compsychopharmacologyinstitute.com While the precise clinical relevance of this interaction is still under investigation, sigma-1 receptors are known to be involved in a variety of cellular functions and neurotransmitter systems. psychopharmacologyinstitute.com Recent research suggests that sertraline acts as a sigma-1 receptor inverse agonist, which may contribute to its effects on hippocampal plasticity. nih.gov

Table 2: Pharmacological Actions of this compound in Major Depressive Disorder

| Target | Action | Potential Clinical Implication | Source |

|---|---|---|---|

| Serotonin Transporter (SERT) | Potent Inhibition | Primary antidepressant effect | drugbank.com |

| Dopamine Transporter (DAT) | Weak Inhibition | Possible activating effects (improved energy, motivation) | psychopharmacologyinstitute.com |

| Sigma-1 Receptors | Affinity (Inverse Agonist) | Modulation of hippocampal plasticity; full clinical relevance under investigation | drugbank.compsychopharmacologyinstitute.comnih.gov |

The therapeutic efficacy of this compound in obsessive-compulsive disorder (OCD) is also primarily linked to its potent inhibition of serotonin reuptake. drugbank.com The pathophysiology of OCD is thought to involve dysregulation of the cortico-striato-thalamo-cortical (CSTC) circuits. Research in pediatric OCD has shown that treatment with sertraline can modulate these circuits. A pilot study using resting-state fMRI found that 12 weeks of sertraline treatment led to increased striatal connectivity within the CSTC circuitry compared to healthy controls. nih.govnih.gov Specifically, there was increased connectivity between the right putamen and the left frontal cortex/insula, and the left putamen with the left frontal cortex and pre- and post-central cortices. nih.govnih.gov Notably, the increase in connectivity in the left putamen circuit was significantly correlated with clinical improvement in OCD symptoms. nih.govnih.gov These findings suggest that sertraline's therapeutic effect in OCD may be mediated by its ability to normalize or enhance functional connectivity within these critical brain circuits. nih.gov

Mechanism in Panic Disorder

(1S,4S)-Sertraline HCl is a selective serotonin reuptake inhibitor (SSRI) that has demonstrated efficacy in the treatment of panic disorder. nih.govnih.gov The primary mechanism of action is the potent and selective inhibition of presynaptic serotonin (5-HT) reuptake. medscape.compatsnap.com This action blocks the serotonin transporter protein, leading to an increased concentration of serotonin in the synaptic cleft and an enhancement of serotonergic neurotransmission. patsnap.comdrugbank.com The sustained elevation of synaptic serotonin is believed to be the key factor in its therapeutic effects for panic disorder and other anxiety-related conditions. drugbank.com

While its primary action is on the serotonin system, sertraline has only very weak inhibitory effects on the neuronal reuptake of norepinephrine (B1679862) and dopamine. medscape.com Clinical trials have substantiated its efficacy. A 10-week, double-blind, placebo-controlled study found that patients treated with sertraline showed significantly greater improvement in panic attack frequency compared to those who received a placebo. nih.gov Further research has consistently shown sertraline to be an effective and well-tolerated treatment for panic disorder. portico.org

| Outcome Measure | Sertraline Improvement | Placebo Improvement | Significance (p-value) |

| Panic Attack Frequency | Significantly Greater | Less Improvement | P=.01 |

| Clinical Global Impression (CGI) - Improvement | Significantly Greater | Less Improvement | P=.01 |

| Clinical Global Impression (CGI) - Severity | Significantly Greater | Less Improvement | P=.009 |

| Panic Disorder Severity Scale | Significantly Greater | Less Improvement | P=.03 |

| Quality of Life Scores | Significantly Greater | Less Improvement | P=.003 |

This table summarizes findings from a multicenter trial on sertraline for panic disorder, highlighting the statistically significant improvements observed in the sertraline group compared to placebo across various efficacy measures. nih.gov

Mechanism in Generalized Anxiety Disorder

The therapeutic action of sertraline in Generalized Anxiety Disorder (GAD) is also rooted in its function as an SSRI. clinpgx.orgnih.gov By inhibiting the reuptake of serotonin, sertraline increases its availability in the central nervous system, which plays a crucial role in mood and anxiety regulation. nih.govpatsnap.com This modulation of the serotonergic system is the principal mechanism underlying its anxiolytic effects. patsnap.com

Randomized, double-blind, placebo-controlled studies have confirmed sertraline's efficacy for GAD. In one such 10-week study, patients receiving sertraline demonstrated a statistically significant reduction in anxiety symptoms compared to the placebo group. nih.gov The primary measure, the Hamilton Rating Scale for Anxiety (HAM-A), showed a notable decrease in total scores for the sertraline group. nih.govresearchgate.net Response rates, defined as a 50% or greater decrease in HAM-A total score, were also significantly higher for patients treated with sertraline. nih.gov

| Efficacy Measure | Sertraline Group (Mean Change) | Placebo Group (Mean Change) | Significance (p-value) |

| HAM-A Total Score | -11.7 | -8.0 | Significant |

| HAM-A Psychic Anxiety Subscale | -6.7 | -4.1 | Significant |

| HAM-A Somatic Anxiety Subscale | -5.0 | -3.9 | Significant |

This table presents data from a 12-week study on sertraline for GAD, showing the mean decrease from baseline in Hamilton Anxiety Rating Scale (HAM-A) scores. The sertraline group showed significantly greater improvement in total anxiety, psychic anxiety, and somatic anxiety compared to the placebo group. researchgate.net

Mechanism in Social Anxiety Disorder

Sertraline is an established treatment for social anxiety disorder (SAD), also known as social phobia. nih.govdrugbank.com The underlying neurobiology of SAD is thought to involve heightened reactivity of brain regions like the amygdala and insula in response to social threats. nih.gov The mechanism of action of sertraline in SAD involves the modulation of these neural circuits through its primary action of serotonin reuptake inhibition. patsnap.comtanzj.net By increasing synaptic serotonin, sertraline helps to dampen the exaggerated fear and anxiety responses associated with social situations. nih.gov

Research using neuroimaging has suggested that effective SSRI treatment can reduce the heightened activity in the amygdala and insula. nih.gov Clinical studies have demonstrated significant reductions in the severity of social anxiety symptoms with sertraline treatment. A 12-week open-label trial showed a nearly 50% reduction in scores on the Liebowitz Social Anxiety Scale (LSAS) following treatment. nih.gov

| Time Point | Mean LSAS Score | Standard Deviation |

| Pre-Treatment | 82.29 | 13.02 |

| Post-Treatment (12 weeks) | 44.71 | 25.44 |

This table shows the significant reduction in social anxiety severity, as measured by the Liebowitz Social Anxiety Scale (LSAS), in patients with generalized social phobia before and after 12 weeks of treatment with sertraline (t=7.24, p < 0.001). nih.gov

Mechanism in Post-Traumatic Stress Disorder

Sertraline is the first SSRI that received approval for the treatment of Post-Traumatic Stress Disorder (PTSD). researchgate.net Its therapeutic mechanism is primarily attributed to the inhibition of the serotonin transporter, which enhances serotonergic activity. patsnap.comresearchgate.net It has only minor effects on dopamine and norepinephrine transporters. researchgate.net The serotonergic system is deeply involved in the regulation of fear and stress responses, which are dysregulated in PTSD. By normalizing serotonin neurotransmission, sertraline helps to alleviate the core symptom clusters of PTSD, including re-experiencing, avoidance, and hyperarousal. drugbank.com

Multiple randomized, double-blind trials have validated the efficacy of sertraline in civilian patients with PTSD. researchgate.net These studies have shown that sertraline significantly reduces the symptoms of PTSD compared to placebo. researchgate.net The efficacy appears to be particularly pronounced in female patients and those with non-combat-induced PTSD. researchgate.net

| Study | Sertraline Response Rate | Placebo Response Rate | Population |

| Trial 1 | 53% | 32% | Civilian Patients |

| Trial 2 | 60% | 39% | Civilian Patients |

This table displays response rates from two key randomized, double-blind trials of sertraline in civilian patients with PTSD, demonstrating significantly higher response rates for sertraline compared to placebo. researchgate.net

Mechanism in Premenstrual Dysphoric Disorder

Sertraline is a first-line treatment for Premenstrual Dysphoric Disorder (PMDD), a severe form of premenstrual syndrome. nih.govnih.govpsychiatryonline.org The pathophysiology of PMDD is believed to involve a dysregulation of the serotonergic system, which is triggered by normal cyclic fluctuations of ovarian hormones. nih.gov Sertraline's mechanism of action is to correct this imbalance by blocking serotonin reuptake, thereby increasing its availability in the synapse during the vulnerable luteal phase of the menstrual cycle. patsnap.com

This intervention has been shown to be effective across the full range of PMDD symptoms, including affective symptoms like depression and irritability, as well as physical symptoms. nih.gov A notable finding in the treatment of PMDD with sertraline is its rapid onset of action, which supports the efficacy of intermittent dosing (i.e., treatment only during the luteal phase) as an alternative to continuous daily dosing. psychiatryonline.orgwithpower.com

| Dosing Strategy | Improvement vs. Placebo | Significance (p-value) |

| Continuous (Full-Cycle) Dosing | Greater Improvement | p=0.055 |

| Intermittent (Luteal-Phase) Dosing | Greater Improvement | p=0.009 |

This table shows that both continuous and intermittent (luteal-phase) dosing of sertraline resulted in significantly greater improvement in premenstrual symptoms, as measured by the Daily Symptom Rating Form, compared to placebo. There was no significant difference in efficacy between the two sertraline dosing groups. psychiatryonline.org

Cognitive Enhancement in Depressed Patients

Cognitive dysfunction is a common and debilitating symptom of depression. Research suggests that sertraline treatment can lead to improvements in cognitive function in depressed patients. drugbank.com A prospective study involving patients with nonpsychotic unipolar depressive disorders found that sertraline monotherapy contributed to significant improvements across several cognitive domains. These included memory, attention, reaction time, and executive functions.

The precise mechanism for this cognitive enhancement is multifaceted. While the alleviation of depressive symptoms itself can lead to better cognitive performance, sertraline may also have more direct effects. In addition to its primary action on serotonin, sertraline also exhibits weak dopamine reuptake inhibition. childrenswi.org This dopaminergic action may contribute to improvements in energy, motivation, and concentration, which are key components of cognitive function. childrenswi.org However, in some populations, such as elderly patients with both depression and mild cognitive impairment, the cognitive improvements with sertraline treatment may be more limited. nih.gov

| Cognitive Domain | Effect of Sertraline Treatment |

| Memory | Improvement |

| Attention | Improvement |

| Reaction Rate | Improvement |

| Psychomotor Functions | Improvement |

| Executive Functions | Improvement |

This table summarizes the results of a study on the effect of sertraline on cognitive functions in patients with unipolar depressive disorders, showing improvements across a range of tested domains.

Mechanisms Underlying Onset of Therapeutic Action

A distinct feature of SSRIs like sertraline is the delay between the initiation of treatment and the onset of a full therapeutic effect, which typically takes four to six weeks. drugbank.comwww.nhs.ukwww.nhs.uk The reasons for this latency are not completely understood but are an active area of research. drugbank.com

The immediate pharmacological action of sertraline is the blockade of serotonin reuptake, which occurs shortly after administration and leads to an acute increase in synaptic serotonin levels. patsnap.com However, this initial neurochemical change does not correlate with immediate clinical improvement. This suggests that the long-term therapeutic effects are not a direct result of elevated serotonin but rather stem from a cascade of downstream, adaptive changes in the brain. drugbank.com

Chronic administration of sertraline is thought to induce these neuroadaptive changes, which may include:

Receptor Sensitivity Changes: The sustained increase in serotonin can lead to the desensitization and down-regulation of certain serotonin receptors, such as 5-HT1A autoreceptors on the presynaptic neuron. This process can ultimately lead to a greater release of serotonin and enhanced postsynaptic signaling.

Gene Expression: Long-term treatment can alter the expression of genes involved in neuroplasticity and cellular resilience.

Neurotransmitter System Interactions: Chronic sertraline administration has been shown in animal studies to result in the down-regulation of brain norepinephrine receptors, indicating complex interactions between different neurotransmitter systems. drugbank.com

These gradual, time-dependent modifications to neural circuitry and function are believed to be what ultimately underlies the stable, therapeutic benefits observed in the treatment of depression and anxiety disorders. patsnap.comdrugbank.com

Mechanistic Basis of Adverse Events and Drug Drug Interactions Associated with 1r,4r Sertraline Hcl

Serotonin (B10506) Syndrome Pathophysiology

Serotonin syndrome is a potentially life-threatening condition that can occur with the use of serotonergic drugs like (1R,4R)-Sertraline HCl. It results from an excess of serotonin in the nervous system. ccjm.org The clinical presentation often includes a combination of autonomic dysfunction, neuromuscular excitation, and altered mental status. ccjm.org Symptoms can range from mild to severe and may include agitation, confusion, rapid heart rate, high blood pressure, dilated pupils, loss of muscle coordination, muscle rigidity, heavy sweating, and diarrhea. fda.govmayoclinic.orgmedlineplus.gov

Role of Concomitant Serotonergic Drugs

The risk of developing serotonin syndrome is significantly increased when this compound is taken concurrently with other serotonergic drugs. fda.govrxlist.com These drugs can act through various mechanisms to increase serotonin levels, and their combined use with an SSRI can lead to a synergistic effect.

Examples of serotonergic drugs that can interact with this compound include:

Other SSRIs and SNRIs : Such as fluoxetine (B1211875), citalopram, and venlafaxine. medlineplus.govrxlist.com

Tricyclic Antidepressants (TCAs) : Such as amitriptyline (B1667244) and imipramine (B1671792). rxlist.comgoodrx.com

Triptans : Medications used to treat migraines, like sumatriptan. medlineplus.govrxlist.com

Opioids : Including tramadol, fentanyl, and meperidine. fda.govrxlist.com

Herbal Supplements : St. John's Wort is a notable example. rxlist.comgoodrx.com

Other medications : Including buspirone, lithium, and amphetamines. fda.govrxlist.com

The simultaneous administration of these agents with this compound can overwhelm the serotonin system, leading to the development of serotonin syndrome.

Interaction with Monoamine Oxidase Inhibitors (MAOIs)

The combination of this compound with Monoamine Oxidase Inhibitors (MAOIs) poses a particularly high risk for severe, and sometimes fatal, serotonin syndrome. mayoclinic.orgdrugs.comtalkiatry.com MAOIs, such as phenelzine, tranylcypromine, and selegiline, work by inhibiting the enzyme monoamine oxidase, which is responsible for breaking down serotonin and other neurotransmitters. mayoclinic.orgresearchgate.netnih.gov

By inhibiting serotonin reuptake, this compound increases the amount of serotonin available in the synapse. When combined with an MAOI that prevents the breakdown of serotonin, the result is a dramatic and dangerous increase in synaptic serotonin levels. nih.gov This interaction is contraindicated, and a washout period of at least 14 days is required when switching between an MAOI and this compound. mayoclinic.org

Mechanisms of Enzyme-Mediated Drug Interactions

This compound is metabolized in the liver by the cytochrome P450 (CYP450) enzyme system. It also has the potential to inhibit certain CYP450 isoenzymes, leading to clinically significant drug-drug interactions. nih.gov

Effects on Metabolism of Tricyclic Antidepressants (e.g., Imipramine, Desipramine)

This compound is an inhibitor of the CYP2D6 isoenzyme. nih.govclinpgx.orgnih.gov This enzyme is responsible for the metabolism of many drugs, including tricyclic antidepressants (TCAs) like imipramine and its active metabolite, desipramine (B1205290). clinpgx.orgdrugbank.comdrugbank.com

When this compound is co-administered with these TCAs, it can inhibit their metabolism, leading to increased plasma concentrations of the TCA. nih.govdrugs.com This can potentiate the effects of the TCA and increase the risk of adverse effects. nih.govclinpgx.org Studies have shown that co-administration of sertraline (B1200038) with desipramine or imipramine can significantly increase the maximum plasma concentration (Cmax) and the area under the curve (AUC) of the TCA. nih.gov For example, multiple-dose treatment with sertraline increased the Cmax and AUC of desipramine by 22% and 54%, respectively. nih.gov Similarly, the Cmax and AUC of imipramine were increased by 39% and 68% after multiple doses of sertraline. nih.gov

| Tricyclic Antidepressant | Change in Cmax | Change in AUC | Primary Metabolic Pathway | Interacting Enzyme |

|---|---|---|---|---|

| Desipramine | ↑ 22% | ↑ 54% | CYP2D6 | This compound (inhibitor) |

| Imipramine | ↑ 39% | ↑ 68% | CYP2D6, CYP1A2, CYP3A4, CYP2C19 | This compound (inhibitor) |

Interactions with Beta-Blockers (e.g., Metoprolol)

This compound can also interact with beta-blockers that are metabolized by CYP2D6, such as metoprolol (B1676517). empathia.aidrugs.com By inhibiting CYP2D6, sertraline can decrease the metabolism of metoprolol, leading to increased plasma concentrations and potentially enhanced beta-blocking effects. empathia.aiempathia.ai This can result in an increased risk of adverse cardiovascular effects such as bradycardia (slow heart rate) and hypotension (low blood pressure). empathia.aiempathia.aimednet.grresearchgate.net